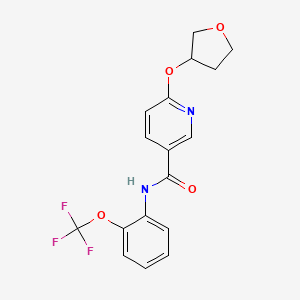

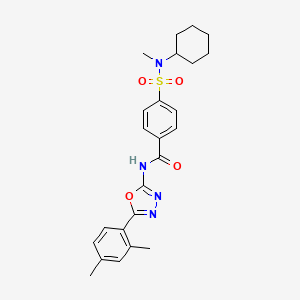

![molecular formula C10H20ClN B3006208 Spiro[3.5]nonan-5-ylmethanamine hydrochloride CAS No. 2230798-61-3](/img/structure/B3006208.png)

Spiro[3.5]nonan-5-ylmethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[3.5]nonan-5-ylmethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of this compound has been a subject of interest for many researchers, and several methods have been developed to obtain this compound.5]nonan-5-ylmethanamine hydrochloride.

Aplicaciones Científicas De Investigación

Reactions with Nucleophiles

- Spiro compounds, including those similar to Spiro[3.5]nonan-5-ylmethanamine hydrochloride, are used in reactions with various nucleophiles. For instance, N-substituted 3-azabicyclo[3.3.1]nonan-9-ones undergo condensation with nucleophiles like o-phenylenediamine, 1,2-diphenylethane-1,2-diamine, 2-aminobenzenethiol, cysteine, 2-aminophenol, and serine, resulting in spiro heterocyclic compounds (Moskalenko & Boev, 2009).

Synthesis of Spiro-Lactams and Pyrroles

- The synthesis of spiro-lactams and polysubstituted pyrroles is another application. This is achieved through reactions of furfurylamines with ynones followed by oxidation, demonstrating the versatility of spiro compounds in synthesizing complex molecular structures (Peng et al., 2016).

Applications in Nazarov Cyclization

- This compound derivatives are used in Nazarov cyclization, a process vital in synthetic organic chemistry for constructing complex cyclic compounds. This application is significant in the synthesis of Spiro[4.5]decane and Spiro[4.4]nonane ring systems (Kuroda et al., 2000).

Use in Organometallic Chemistry

- In organometallic chemistry, the reaction of tetra(alkyn-1-yl)silanes with 9-borabicyclo[3.3.1]nonane results in spirosilane derivatives, illustrating the use of spiro compounds in the formation of complex organometallic structures (Wrackmeyer et al., 2008).

Development of Spiro-Quinazolines as Cholinesterase Inhibitors

- Spiro-quinazoline derivatives are explored for their biological uses, including as cholinesterase inhibitors, demonstrating the potential of spiro compounds in therapeutic applications for neurodegenerative disorders (Gálvez et al., 2018).

Anticancer Applications

- Spiro compounds have shown promising results in anticancer applications. For example, spiro[pyrrolidine-3, 3´-oxindole] compounds demonstrated substantial inhibitory activity against the proliferation of MCF-7 breast cancer cells (Hati et al., 2016).

Corrosion Inhibition in Petroleum Oil Wells

- Spiro compounds, particularly thiadiazoline derivatives, have been effective as corrosion inhibitors in petroleum oil well/tubing steel, showcasing their utility in industrial applications (Tiwari et al., 2021).

Propiedades

IUPAC Name |

spiro[3.5]nonan-9-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-8-9-4-1-2-5-10(9)6-3-7-10;/h9H,1-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZDSISMWXAHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)